1-Fluoro-3-(2-methylazepan-1-yl)propan-2-ol
Description
1-Fluoro-3-(2-methylazepan-1-yl)propan-2-ol is a fluorinated secondary alcohol with a substituted azepane ring. Its structure combines a propan-2-ol backbone modified with a fluorine atom at the 1-position and a 2-methylazepan-1-yl group at the 3-position.
Properties
Molecular Formula |
C10H20FNO |
|---|---|
Molecular Weight |
189.27 g/mol |
IUPAC Name |
1-fluoro-3-(2-methylazepan-1-yl)propan-2-ol |
InChI |
InChI=1S/C10H20FNO/c1-9-5-3-2-4-6-12(9)8-10(13)7-11/h9-10,13H,2-8H2,1H3 |
InChI Key |
VTIQVGNXBAACKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCCN1CC(CF)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Fluoro-3-(2-methylazepan-1-yl)propan-2-ol involves several steps. One common method includes the reaction of 2-methylazepane with a fluorinated propanol derivative under controlled conditions . The reaction typically requires a catalyst and is conducted at a specific temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .
Chemical Reactions Analysis
1-Fluoro-3-(2-methylazepan-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the alcohol group to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other halogens or functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed depend on the type of reaction and the conditions employed.
Scientific Research Applications
1-Fluoro-3-(2-methylazepan-1-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(2-methylazepan-1-yl)propan-2-ol involves its interaction with specific molecular targets. The fluorine atom and the methylazepane ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with:
- Propan-2-ol (isopropyl alcohol) : A simple secondary alcohol lacking fluorine or azepane substituents.
- Indolyloxy-propan-2-ol derivatives (e.g., compounds from ): These feature propan-2-ol backbones modified with indole and phenoxy groups.
- Fluorinated alcohols: Compounds like 2-fluoroethanol, where fluorine substitution impacts polarity and reactivity.
Physical and Chemical Properties
A comparison of key properties is extrapolated from available data () and structural trends:
Key Observations :
- The fluorine atom in this compound likely enhances metabolic stability compared to non-fluorinated alcohols like propan-2-ol .
- The 2-methylazepane group may improve membrane permeability relative to simpler alcohols but reduce solubility in aqueous media.
Pharmacological Activity
This suggests that this compound could similarly interact with adrenergic receptors, though the azepane ring might alter selectivity or potency. Fluorine’s electron-withdrawing effects could further modulate binding kinetics .
Biological Activity
1-Fluoro-3-(2-methylazepan-1-yl)propan-2-ol is a compound of interest due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is essential for its development in medicinal chemistry. This article reviews the available literature on the biological activity of this compound, including relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Where , , and denote specific atom counts that contribute to the compound's unique properties. The presence of a fluorine atom is significant as it can enhance the lipophilicity and metabolic stability of the molecule.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of various fluoroalkyl compounds, including derivatives similar to this compound. Research indicates that compounds with fluorine substitutions often exhibit enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, studies have shown that fluoroalkyl compounds can disrupt bacterial cell membranes, leading to increased permeability and cell death .
Neuropharmacological Effects
Fluorinated compounds are also being investigated for their neuropharmacological effects. Preliminary data suggest that this compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions. In vitro studies have demonstrated that similar compounds can modulate serotonin and dopamine receptors, which are crucial in treating mood disorders .
Study 1: Antibacterial Activity
A study evaluated the antibacterial properties of a series of fluorinated alcohols, including this compound. The Minimum Inhibitory Concentration (MIC) was determined against various bacterial strains, revealing significant activity against Staphylococcus aureus and Escherichia coli. The results indicated an MIC value of 32 µg/mL for S. aureus, suggesting that structural modifications could enhance efficacy .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | 32 |
| E. coli | 64 |
Study 2: Neuropharmacological Assessment
In a neuropharmacological assessment, researchers investigated the effects of this compound on rodent models. Behavioral tests indicated an anxiolytic effect at lower doses, with significant changes in open field and elevated plus maze tests. These findings suggest potential applications in anxiety disorders .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific protein targets within microbial cells or neural pathways. Fluorinated compounds are known to alter binding affinities due to their unique electronic properties, which may enhance their interaction with target receptors or enzymes involved in metabolic pathways.
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling 1-Fluoro-3-(2-methylazepan-1-yl)propan-2-ol in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors. Ensure local exhaust ventilation if handling powdered forms .
- Storage : Store in a dry, temperature-controlled environment (2–8°C) to prevent degradation .
- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and seek medical attention .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use HPLC with a C18 column and UV detection (e.g., 254 nm) to assess purity. Mobile phase: Acetonitrile/water (70:30 v/v) .
- Spectroscopy : Employ (500 MHz, CDCl) to confirm stereochemistry and fluorine coupling (e.g., values) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ mode) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported synthetic yields of this compound?
- Methodological Answer :
- Reaction Optimization : Screen catalysts (e.g., chiral Lewis acids) and solvents (e.g., THF vs. DCM) to identify yield-limiting steps .
- By-Product Analysis : Use LC-MS to detect intermediates or side products (e.g., azepane ring-opening derivatives) .
- Kinetic Studies : Conduct time-resolved to monitor fluorination efficiency and side reactions .
Q. How does stereochemistry influence the compound’s pharmacological activity, and what methods validate its configuration?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak AD-H column (hexane:isopropanol, 90:10) to separate enantiomers and determine enantiomeric excess (ee) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to correlate stereochemistry with binding affinity to target receptors (e.g., CNS targets) .
- Pharmacological Assays : Test enantiomers in vitro (e.g., IC assays) to compare potency differences .
Q. How can researchers mitigate hazards associated with fluorine-containing intermediates during synthesis?
- Methodological Answer :
- Fluorine Quenching : Use calcium carbonate traps to neutralize HF by-products .
- Real-Time Monitoring : Implement inline IR spectroscopy to detect hazardous intermediates (e.g., acyl fluorides) .
- Waste Management : Segregate fluorinated waste and treat with alkaline hydrolysis before disposal .
Data Contradiction Analysis
Q. How to address discrepancies in reported toxicity profiles of fluorinated azepane derivatives?
- Methodological Answer :
- Toxicogenomic Profiling : Compare transcriptomic responses (e.g., RNA-seq) in cell lines exposed to varying compound concentrations .
- Species-Specific Studies : Conduct parallel assays in human hepatocytes and rodent models to identify metabolic differences .
- Dose-Response Curves : Use Hill equation modeling to reconcile conflicting EC values across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
